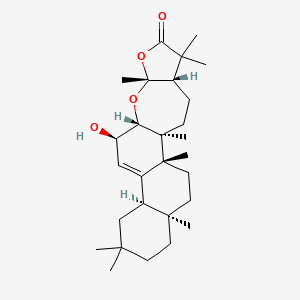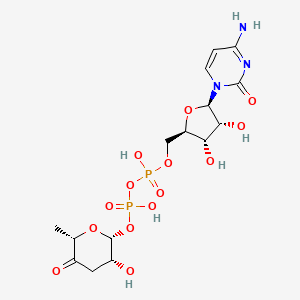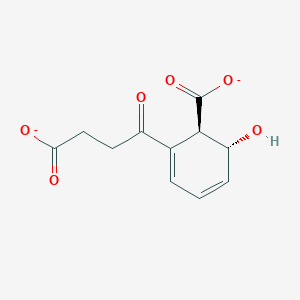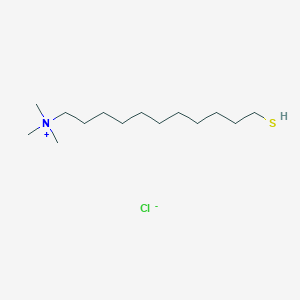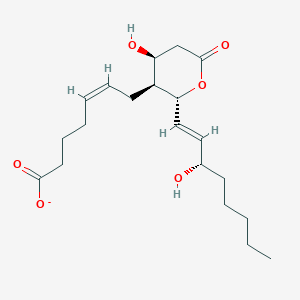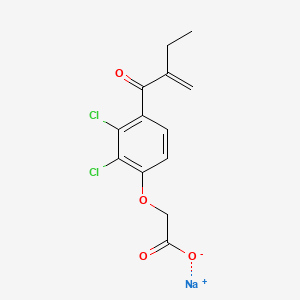
Ethacrynate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethacrynate sodium is a potent loop diuretic and antihypertensive agent. It is the sodium salt of ethacrynic acid and is used primarily to treat fluid retention (edema) and swelling caused by congestive heart failure, liver disease, kidney disease, or other medical conditions . Unlike other loop diuretics, this compound is not a sulfonamide, making it suitable for patients with sulfa allergies .
Preparation Methods
Ethacrynate sodium is prepared by the neutralization of ethacrynic acid with sodium hydroxide. The process involves dissolving ethacrynic acid in an organic solvent and then adding an equimolar amount of sodium hydroxide to form this compound . The product is then isolated as a sterile, freeze-dried powder .
Chemical Reactions Analysis
Ethacrynate sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to ethacrynic acid or other derivatives.
Substitution: This compound can undergo substitution reactions where the sodium ion is replaced by other cations
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethacrynate sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving diuretics and their mechanisms.
Biology: this compound is used in studies related to cellular ion transport and fluid balance.
Medicine: It is extensively used in clinical research for treating edema associated with heart failure, liver cirrhosis, and renal disease
Industry: This compound is used in the pharmaceutical industry for the production of diuretic medications.
Mechanism of Action
Ethacrynate sodium acts by inhibiting the symport of sodium, potassium, and chloride primarily in the ascending limb of the loop of Henle, as well as in the proximal and distal tubules. This inhibition results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid . The molecular targets include the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending loop of Henle .
Comparison with Similar Compounds
Ethacrynate sodium is unique among loop diuretics because it is not a sulfonamide, making it suitable for patients with sulfa allergies. Similar compounds include:
Furosemide: Another loop diuretic but a sulfonamide.
Bumetanide: A potent loop diuretic, also a sulfonamide.
Torsemide: Another sulfonamide loop diuretic with a longer duration of action compared to furosemide
This compound’s non-sulfonamide structure makes it a valuable alternative for patients who cannot tolerate other loop diuretics.
Properties
CAS No. |
6500-81-8 |
|---|---|
Molecular Formula |
C13H12Cl2NaO4 |
Molecular Weight |
326.12 g/mol |
IUPAC Name |
sodium;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate |
InChI |
InChI=1S/C13H12Cl2O4.Na/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;/h4-5H,2-3,6H2,1H3,(H,16,17); |
InChI Key |
OPVSUVQQYHPGOZ-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl.[Na] |
Key on ui other cas no. |
6500-81-8 |
Related CAS |
58-54-8 (Parent) |
Synonyms |
Acid, Etacrynic Acid, Ethacrinic Acid, Ethacrynic Edecrin Etacrynic Acid Ethacrinic Acid Ethacrynate Sodium Ethacrynic Acid Ethacrynic Acid, Sodium Salt Hydromedin Sodium, Ethacrynate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




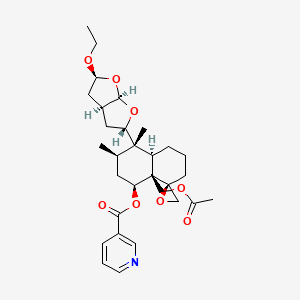
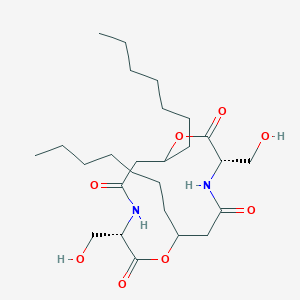


![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)
